2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
Description
The compound “2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide” is a structurally complex acetamide derivative featuring dual heterocyclic motifs. Its core structure includes:
- Acetamide backbone: The central acetamide group links two critical moieties.
- 4-(5-Chlorothiophene-2-sulfonamido)phenyl: A phenyl ring substituted at the para position with a sulfonamido group connected to a 5-chlorothiophene ring.
Properties
IUPAC Name |
2-[4-[(5-chlorothiophen-2-yl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S3/c18-15-7-8-17(25-15)26(22,23)20-13-5-3-12(4-6-13)10-16(21)19-11-14-2-1-9-24-14/h1-9,20H,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOGBELRPQWSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide, often referred to as a thiophene derivative, has garnered attention in recent years for its potential biological activities. Thiophene-based compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.79 g/mol. The presence of the chlorothiophene and sulfonamide groups contributes to its biological activity.
Anti-inflammatory Activity
Thiophene derivatives are recognized for their anti-inflammatory properties. A study highlighted that compounds with similar structures were effective in inhibiting the enzyme 5-lipoxygenase (5-LOX), which is crucial in the inflammatory process. For instance, a related thiophene compound demonstrated a 57% inhibition of 5-LOX at a concentration of 100 µg/mL .
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. A study on N-substituted phenyl-2-chloroacetamides showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications can enhance antimicrobial potency .
Anticancer Activity
The compound's anticancer potential has been investigated through various in vitro assays. For example, a study reported that certain thiophene derivatives exhibited cytotoxic effects on HepG2 and MCF-7 cancer cell lines, with IC50 values comparable to established chemotherapeutics like Sorafenib . The mechanism of action often involves the induction of apoptosis and modulation of cell signaling pathways.
Data Tables
| Activity | Tested Compound | IC50 (µM) | Cell Line |
|---|---|---|---|
| Cytotoxicity | 4a | 66 ± 1.20 | HepG2 |
| Cytotoxicity | 4b | 54 ± 0.25 | MCF-7 |
| Inhibition of 5-LOX | Related Thiophene | 100 µg/mL | In vitro assay |
| Antimicrobial | N-substituted Amides | - | S. aureus, MRSA |
Case Studies
- Anti-inflammatory Mechanism : A study demonstrated that a thiophene derivative reduced inflammation in vivo by blocking mast cell degranulation by over 63% when administered at doses of 20 mg/kg . This suggests potential therapeutic applications in inflammatory diseases.
- Anticancer Potential : In a comparative study, several synthesized thiophene compounds were tested against HepG2 cells, showing significant cytotoxicity at concentrations as low as 25 µM, indicating their potential as chemotherapeutic agents .
- Antimicrobial Efficacy : The antimicrobial activity was validated through standard testing against various pathogens, revealing that halogenated thiophene derivatives had enhanced lipophilicity, facilitating better cell membrane penetration and efficacy against E. coli and C. albicans .
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Properties
One of the primary applications of this compound is as an inhibitor of coagulation factors, particularly factor Xa. Research indicates that compounds with similar structures have shown promise in anticoagulation therapy, which is critical for preventing thrombosis and managing conditions such as deep vein thrombosis and pulmonary embolism. The sulfonamide group enhances the compound's binding affinity to target proteins involved in the coagulation cascade .
Case Study: Factor Xa Inhibition
A study demonstrated that derivatives of chlorothiophene-amides exhibit potent inhibition of factor Xa, suggesting that 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide could be developed into a therapeutic agent for anticoagulation . The structure-activity relationship (SAR) analyses highlighted the importance of the thiophene ring and sulfonamide functionalities for biological activity.
Antimicrobial Activity
Potential Antibacterial Agent
The compound's structural features may also confer antimicrobial properties. Thiophene derivatives have been explored for their antibacterial effects against various pathogens. Preliminary studies suggest that compounds with sulfonamide groups can inhibit bacterial growth by interfering with folate synthesis pathways .
Case Study: Antimicrobial Screening
In a recent screening, thiophene-based compounds were tested against common bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant antibacterial activity, warranting further investigation into their mechanisms and potential therapeutic uses .
Anti-inflammatory Applications
Mechanism of Action
The anti-inflammatory potential of thiophene derivatives has garnered attention due to their ability to modulate inflammatory pathways. The sulfonamide group may play a role in inhibiting pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study: In Vivo Studies
Animal models have been employed to evaluate the anti-inflammatory effects of thiophene-containing compounds. Results showed reduced inflammation markers in treated subjects compared to controls, indicating a promising avenue for further research into therapeutic applications .
Drug Development and Formulation
Formulation Considerations
The solubility and stability of 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide are critical for its development as a pharmaceutical agent. Recent studies focus on optimizing formulations to enhance bioavailability and therapeutic efficacy through various delivery systems, including nanoparticles and liposomes .
Table: Summary of Applications
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Pharmacological and Physicochemical Properties
Target Compound vs. :
- Target Compound : The 5-chlorothiophene sulfonamido group may improve target binding (e.g., enzyme inhibition) compared to ’s triazole-thioacetamide, which relies on sulfur-based interactions. The dual thiophene motifs could enhance membrane permeability.
- : The triazole-thio group may confer stronger hydrogen-bonding capacity but lower metabolic stability due to the absence of electron-withdrawing substituents .
Preparation Methods
Sulfonamide Bond Formation
The reaction between sulfonyl chlorides and amines proceeds via a two-step mechanism:
-
Nucleophilic Attack : The amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming a sulfonamide.
-
Proton Transfer : A base (e.g., DIPEA) neutralizes the HCl byproduct, driving the reaction to completion.
Optimization Strategies :
Amidation Efficiency
The coupling of acid chlorides with amines is highly efficient but sensitive to moisture. Key factors include:
-
Stoichiometry : A 10–20% excess of amine ensures complete reaction.
-
Base Selection : DIPEA outperforms triethylamine in suppressing side reactions (e.g., oligomerization).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Stepwise sulfonamide | 65 | 98 | Moderate | High |
| One-pot sequential | 58 | 95 | High | Moderate |
| Solid-phase synthesis | 50 | 90 | Low | Very high |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide?
- Methodology : A multi-step synthesis is typically employed. Key steps include:
Formation of the sulfonamide intermediate via reaction of 5-chlorothiophene-2-sulfonyl chloride with 4-aminophenylacetamide under basic conditions (e.g., pyridine or triethylamine).
Coupling the intermediate with (thiophen-2-yl)methylamine via amide bond formation using coupling agents like HATU or EDCI in DMF or dichloromethane.
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Critical Parameters : Reaction temperature (0–25°C for sulfonamide formation), solvent choice, and stoichiometric control to minimize byproducts .
Q. How can the structural integrity and purity of this compound be confirmed?
- Methodology : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonamide NH at δ 10–11 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks ([M+H] expected within ±2 ppm accuracy).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm).
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) to validate stoichiometry .
Q. What initial biological screening assays are recommended for this compound?
- Methodology : Prioritize in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi).
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the sulfonamide’s role in enzyme binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) on the phenyl or thiophene rings to evaluate electronic effects.
Bioisosteric Replacement : Replace the sulfonamide with carbamate or urea groups to assess binding affinity changes.
Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs. Validate via IC comparisons in enzymatic assays .
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
- Methodology :
- Dose-Response Repetition : Test multiple concentrations in triplicate to confirm potency trends.
- Target-Specific Assays : Use CRISPR-engineered cell lines to isolate target pathways (e.g., EGFR inhibition).
- Meta-Analysis : Cross-reference data from PubChem and ChEMBL to identify consensus bioactivity profiles .
Q. How can molecular docking studies elucidate interactions between this compound and biological targets?
- Methodology :
Protein Preparation : Retrieve target structures (e.g., COX-2, carbonic anhydrase) from the PDB. Optimize with protonation states and solvation.
Docking Software : Use AutoDock Vina or Glide for flexible ligand docking. Focus on sulfonamide’s hydrogen bonding with active-site residues (e.g., His64 in carbonic anhydrase).
Free Energy Calculations : MM/GBSA to rank binding affinities. Validate with mutagenesis studies .
Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?
- Methodology :
- Rodent Models : Intravenous/oral administration in Sprague-Dawley rats for bioavailability (AUC, C), half-life, and clearance.
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 14-day repeated dosing.
- Tissue Distribution : LC-MS/MS quantification in organs (liver, brain) to assess blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
